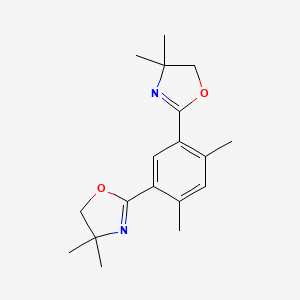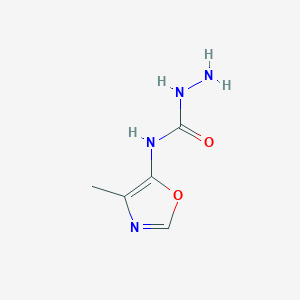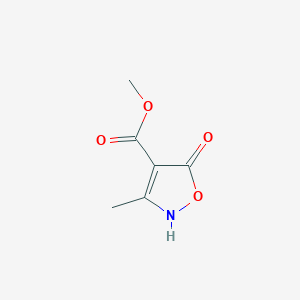
2,2'-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core substituted with dimethyl groups and linked to dihydrooxazole rings, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
The synthesis of 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,6-dimethyl-1,3-phenylenediamine with appropriate oxazole precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction parameters to achieve efficient large-scale synthesis .
Chemical Reactions Analysis
2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Substitution: The phenylene core allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. .
Scientific Research Applications
2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced organic materials and polymers.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials for electronics and photonics
Mechanism of Action
The mechanism by which 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s dihydrooxazole rings can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. These interactions can modulate enzyme activity, protein function, and signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) include:
- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- (4,6-Dimethyl-1,3-phenylene)bis(phenylmethanone) These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) lies in its specific substitution pattern and the presence of dihydrooxazole rings, which confer distinct chemical and physical properties.
Properties
CAS No. |
929896-23-1 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2,4-dimethylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C18H24N2O2/c1-11-7-12(2)14(16-20-18(5,6)10-22-16)8-13(11)15-19-17(3,4)9-21-15/h7-8H,9-10H2,1-6H3 |
InChI Key |
BHNAFQIGWQYHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NC(CO2)(C)C)C3=NC(CO3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)


![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)

![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)


![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)



